molecular formula C9H7ClN2 B1270462 5-chloro-2-(1H-pyrrol-1-yl)pyridine CAS No. 383138-00-9

5-chloro-2-(1H-pyrrol-1-yl)pyridine

Cat. No.: B1270462
CAS No.: 383138-00-9
M. Wt: 178.62 g/mol
InChI Key: YKJCJXUACDUAPM-UHFFFAOYSA-N
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Description

5-Chloro-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that contains both pyridine and pyrrole ringsThe molecular formula of this compound is C9H7ClN2, and it has a molecular weight of 178.62 g/mol .

Preparation Methods

The synthesis of 5-chloro-2-(1H-pyrrol-1-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with pyrrole in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Another method involves the Suzuki-Miyaura coupling reaction, where 5-chloro-2-bromopyridine is coupled with pyrrole using a palladium catalyst and a boronic acid derivative. This method is advantageous due to its mild reaction conditions and high yield .

Mechanism of Action

The mechanism of action of 5-chloro-2-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

5-Chloro-2-(1H-pyrrol-1-yl)pyridine can be compared with similar compounds such as 5-chloro-2-(1H-pyrrol-1-yl)aniline and 2-chloro-5-(1H-pyrrol-1-yl)pyridine. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

5-chloro-2-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJCJXUACDUAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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